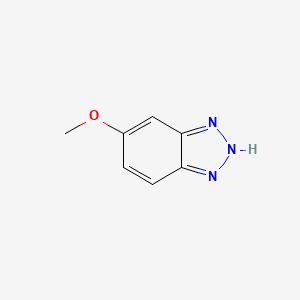

5-Methoxy-1H-benzotriazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c1-11-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUPSFAUIWDRKKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NNN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70182120 | |

| Record name | 5-Methoxy-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27799-91-3 | |

| Record name | 5-Methoxybenzotriazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27799-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-1H-benzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027799913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70182120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methoxy-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling 5-Methoxy-1H-benzotriazole

An In-depth Technical Guide to the Chemical Properties of 5-Methoxy-1H-benzotriazole

For Researchers, Scientists, and Drug Development Professionals

This compound is a heterocyclic compound featuring a benzene ring fused to a 1,2,3-triazole ring, with a methoxy substituent on the benzene moiety. As a derivative of the well-studied benzotriazole scaffold, it holds significant potential in medicinal chemistry and materials science.[1][2] The parent benzotriazole system is recognized for its versatile biological activities, including antifungal, antibacterial, and anticancer properties, and its utility as a synthetic auxiliary in organic chemistry.[3][4][5]

The introduction of a methoxy group at the 5-position is anticipated to modulate the electronic properties and biological activity of the core structure. The methoxy group is a strong electron-donating group, which can influence the reactivity of the aromatic ring and the acidity of the N-H proton on the triazole ring. It is important to note that due to tautomerism, this compound is structurally identical to 6-Methoxy-1H-benzotriazole. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, drawing upon data for the parent compound and related derivatives to build a predictive but scientifically grounded profile.

Section 1: Core Chemical and Physical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized and predicted based on available database entries and comparison with analogous structures.

| Property | Value / Description | Source |

| CAS Number | 27799-91-3 | [6][7] |

| Molecular Formula | C₇H₇N₃O | [8] |

| Molecular Weight | 149.15 g/mol | [8] |

| Appearance | Light yellow to light brown solid | [6] |

| Melting Point | 126.8-127.2 °C | [6] |

| Boiling Point | 388.0 ± 15.0 °C (Predicted) | [6] |

| Density | 1.327 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 8.08 ± 0.40 (Predicted) | [6] |

| Storage | Sealed in dry, Room Temperature | [6] |

The methoxy group's electron-donating nature is expected to increase the electron density of the benzene ring, potentially influencing its interaction with biological targets and its reactivity in electrophilic substitution reactions. The predicted pKa of ~8.08 is slightly higher than that of the parent 1H-benzotriazole (pKa ~8.2), suggesting the methoxy group has a minor electronic influence on the acidity of the triazole N-H proton.[5]

Section 2: Synthesis and Purification

A common and effective method for synthesizing benzotriazoles involves the diazotization of an ortho-phenylenediamine derivative. For this compound, a logical precursor would be 4-methoxybenzene-1,2-diamine.

Proposed Synthetic Workflow

The synthesis can be envisioned as a one-pot reaction where the diamine is treated with sodium nitrite in an acidic medium (typically acetic or hydrochloric acid) to form the triazole ring in situ.

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for benzotriazole synthesis. Researchers should perform their own risk assessment and optimization.

-

Preparation: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 10.0 g of 4-methoxybenzene-1,2-diamine in 100 mL of 50% aqueous acetic acid.

-

Cooling: Cool the solution in an ice-water bath to an internal temperature of 0-5 °C. The causality for cooling is critical, as the diazotization reaction is exothermic and the intermediate diazonium salt is unstable at higher temperatures.

-

Diazotization: Dissolve sodium nitrite (a 1.05 molar equivalent to the diamine) in a minimal amount of cold water. Add this solution dropwise to the stirred diamine solution via the dropping funnel, ensuring the temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours to ensure complete cyclization.

-

Isolation: The product often precipitates from the solution. Collect the crude solid by vacuum filtration. If no precipitate forms, the pH can be carefully adjusted towards neutral with a base like sodium bicarbonate to induce precipitation.

-

Purification: The crude product can be purified by recrystallization. Given its reported melting point in water, a water/ethanol mixture is a suitable solvent system.[6] Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.

-

Drying: Dry the purified crystals under vacuum to yield the final product. The structure and purity should be confirmed using techniques like NMR, IR, and melting point analysis.

Section 3: Spectroscopic Characterization (Predicted)

The structural identity and purity of this compound would be confirmed by a combination of spectroscopic methods. The following table outlines the expected spectral characteristics.

| Technique | Predicted Key Features | Rationale |

| ¹H NMR | Singlet at ~3.8-4.0 ppm (3H, -OCH₃)Three aromatic protons (doublets and doublet of doublets) in the ~7.0-7.8 ppm range.Very broad singlet >10 ppm (1H, N-H) | The methoxy protons will appear as a sharp singlet. The aromatic protons will show a splitting pattern characteristic of a 1,2,4-trisubstituted benzene ring. The acidic N-H proton is often broad and may exchange with solvent. |

| ¹³C NMR | Signal at ~55-60 ppm (-OCH₃)Aromatic carbons between ~100-150 ppm | The methoxy carbon is characteristic. The number and approximate location of aromatic carbons can be predicted, with the carbon attached to the methoxy group being significantly shielded. |

| IR Spectroscopy | Broad peak at ~3000-3400 cm⁻¹ (N-H stretch)Peaks at ~2850-3000 cm⁻¹ (C-H stretches)Peaks at ~1500-1600 cm⁻¹ (C=C aromatic stretches)Strong peak at ~1250 cm⁻¹ (C-O ether stretch) | These are characteristic vibrational frequencies for the functional groups present in the molecule. The N-H stretch is typically broad due to hydrogen bonding.[9] |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 149.06 | The molecular ion peak corresponds to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of CH₃, N₂, and CO. |

Section 4: Reactivity and Synthetic Utility

The benzotriazole moiety is a powerful tool in organic synthesis, acting as a versatile synthetic auxiliary.[10] This reactivity is retained in its 5-methoxy derivative.

Key Reactivity Pathways

-

N-Alkylation/Acylation: The N-H proton is acidic and can be readily removed by a base, allowing for facile alkylation or acylation at the N1 or N2 positions. This is a cornerstone of benzotriazole chemistry, used to introduce various functional groups.[5]

-

Benzotriazole as a Leaving Group: N-substituted benzotriazoles are excellent intermediates. The benzotriazole anion is a superb leaving group, enabling the transformation of these intermediates into a wide array of other compounds. For example, N-acylbenzotriazoles are stable, crystalline acylating agents.[11]

-

Electrophilic Aromatic Substitution: The methoxy group is a strong activating group, directing electrophilic substitution to the positions ortho and para to it. This allows for further functionalization of the benzene ring.

Caption: Key reaction pathways for this compound.

Section 5: Applications in Drug Development and Research

Benzotriazole derivatives are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1][11] The 5-methoxy derivative is a promising candidate for drug discovery for several reasons:

-

Bioisosteric Replacement: The benzotriazole ring can act as a bioisostere for other groups like indoles or benzimidazoles, offering a way to modify a drug's properties (e.g., solubility, metabolic stability) while retaining its biological activity.[11]

-

Scaffold for New Drugs: It serves as an excellent starting point for building libraries of novel compounds. Its predictable reactivity allows for systematic modification and exploration of structure-activity relationships (SAR).

-

Known Biological Activity: Closely related derivatives have shown potent biological effects. For instance, a series of 6-methoxy-1H-benzotriazole-5-carboxamide derivatives were investigated for dual antiemetic and gastroprokinetic activities, demonstrating the therapeutic potential of this specific substitution pattern.[11] Other benzotriazole compounds have demonstrated antibacterial, antiprotozoal, and antiviral properties.[2]

Section 6: Safety, Handling, and Storage

| Safety Aspect | Recommendation | Rationale / Source |

| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. | Standard practice for handling chemical solids. Prevents eye and skin contact.[14] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling. | Prevents inhalation of dust, which may cause respiratory irritation.[12][13] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and strong acids. | Ensures chemical stability and prevents hazardous reactions.[12] |

| Hazards (Predicted) | May be harmful if swallowed. May cause skin, eye, and respiratory irritation. | Based on hazard statements for the 5-methyl analog.[13] |

| First Aid | Eyes: Flush with water for 15 minutes. Skin: Wash with soap and water. Inhalation: Move to fresh air. Ingestion: Do NOT induce vomiting. Seek medical attention in all cases of significant exposure. | Standard first aid procedures for chemical exposure.[12] |

Conclusion

This compound is a valuable heterocyclic compound with significant, albeit largely unexplored, potential. Its chemical properties, governed by the interplay between the benzotriazole core and the electron-donating methoxy group, make it an attractive scaffold for medicinal chemistry and a versatile intermediate in organic synthesis. While specific experimental data remains sparse, a robust understanding of its characteristics can be inferred from the rich chemistry of the benzotriazole family. Further research into the synthesis, reactivity, and biological evaluation of this compound is warranted and could lead to the development of novel therapeutic agents and advanced materials.

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Methyl-1H-benzotriazole(1,2,3), 98%.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 5-Methyl-1H-benzotriazole.

- ChemicalBook. (n.d.). 1H-BENZOTRIAZOLE, 5-METHOXY- CAS#: 27799-91-3.

- Fisher Scientific. (2010). SAFETY DATA SHEET - 5-Methyl-1H-benzotriazole.

- MedchemExpress.com. (2025). Safety Data Sheet - 5-Methyl-1H-benzotriazole-d6.

- National Center for Biotechnology Information. (n.d.). 5-Methoxybenzotriazole. PubChem.

- Di Santo, R., Costi, R., & Artico, M. (2016). Benzotriazole: An overview on its versatile biological behavior. PMC - PubMed Central.

- Matrix Scientific. (n.d.). 27799-91-3 Cas No. | this compound.

- ResearchGate. (2025). UNDERSTANDING THE CHEMISTRY & PHARMACOLOGY OF BENZOTRIAZOLE IN PHARMACEUTICAL APPLICATIONS.

- GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications.

- Hilaris Publisher. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs.

- ResearchGate. (2025). Benzotriazole in Medicinal Chemistry.

- Asian Journal of Chemistry. (n.d.). NMR and IR Studies of Some Metal Complexes of 6-Substituted -1- Hydroxy-1,2,3-Benzotriazoles.

- ChemicalBook. (2022). Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole.

- ACS Publications. (2009). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews.

Sources

- 1. researchgate.net [researchgate.net]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 6. 1H-BENZOTRIAZOLE, 5-METHOXY- CAS#: 27799-91-3 [chemicalbook.com]

- 7. 27799-91-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. 5-Methoxybenzotriazole | C7H7N3O | CID 119717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to the Synthesis of 5-Methoxy-1H-benzotriazole

Foreword: The Strategic Importance of 5-Methoxy-1H-benzotriazole

This compound is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and organic synthesis. Its structural framework, featuring a fused benzene and triazole ring system, imparts unique electronic properties and the capacity for diverse molecular interactions, including hydrogen bonding and π-π stacking. These characteristics make it a "privileged scaffold" for the design of novel therapeutic agents.[1][2] Derivatives of benzotriazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3]

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and critical process parameters that ensure a successful and reproducible outcome.

Part 1: The Core Synthesis Pathway: Diazotization and Intramolecular Cyclization

The most direct and widely adopted method for synthesizing benzotriazoles is the diazotization of an ortho-phenylenediamine precursor, followed by a spontaneous intramolecular cyclization.[4][5] For the synthesis of this compound, the required starting material is 4-methoxy-1,2-phenylenediamine .

The reaction proceeds in two key stages:

-

Diazotization: One of the two amino groups on the precursor is converted into a diazonium salt using nitrous acid (in situ generated from sodium nitrite and a protic acid).

-

Cyclization: The remaining ortho-amino group acts as an internal nucleophile, attacking the diazonium group to form the stable five-membered triazole ring.[6]

This intramolecular pathway is highly efficient and selective, provided that the reaction conditions are meticulously controlled.[6]

Visualizing the Synthesis Workflow

The following diagram outlines the complete workflow, from the precursor to the final purified product.

Caption: High-level workflow for the synthesis and purification of this compound.

Part 2: Detailed Experimental Protocol

This section provides a step-by-step methodology grounded in established procedures for benzotriazole synthesis.[4][7][8]

Precursor Synthesis: Preparation of 4-Methoxy-1,2-phenylenediamine

While commercially available, understanding the synthesis of the precursor is valuable. A standard method involves the catalytic hydrogenation of 4-methoxy-2-nitroaniline.[9]

-

Reaction: 4-methoxy-2-nitroaniline is dissolved in a suitable solvent like ethanol or methanol.

-

Catalyst: A catalytic amount of 10% Palladium on activated charcoal (Pd/C) is added.

-

Conditions: The mixture is subjected to hydrogenation (H₂ gas at ~50 psi) at room temperature for several hours until the reaction is complete.[9]

-

Work-up: The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated under reduced pressure to yield 4-methoxy-1,2-phenylenediamine, often as a dark oil or solid which may require further purification.[9]

Expert Insight: o-Phenylenediamines are notoriously sensitive to air oxidation, often resulting in dark, discolored products.[10] For subsequent steps, it is crucial to use either freshly prepared/purified material or material that has been stored under an inert atmosphere (e.g., Argon or Nitrogen). Sublimation is an excellent, albeit slower, method for purifying the diamine precursor if high purity is required.[10]

Core Synthesis: this compound

This protocol is adapted from the robust and reliable method published in Organic Syntheses for the parent benzotriazole.[7]

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| 4-Methoxy-1,2-phenylenediamine | 138.17 | 13.8 g | 0.10 |

| Glacial Acetic Acid | 60.05 | 12.0 g (11.5 mL) | 0.20 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.5 g | 0.11 |

| Deionized Water | 18.02 | 45 mL (30 + 15) | - |

| Ice | - | As needed | - |

Step-by-Step Procedure:

-

Preparation of the Amine Solution: In a 250 mL beaker, combine 13.8 g (0.1 mol) of 4-methoxy-1,2-phenylenediamine, 12.0 g (11.5 mL) of glacial acetic acid, and 30 mL of water. Gently warm the mixture while stirring to obtain a clear, homogenous solution.

-

Cooling: Place the beaker in an ice-water bath and cool the solution to an internal temperature of 15°C with continuous stirring.[8]

-

Preparation of Nitrite Solution: In a separate small beaker, dissolve 7.5 g (0.11 mol) of sodium nitrite in 15 mL of water. Cool this solution in the ice bath.

-

Diazotization and Cyclization: While maintaining vigorous stirring of the amine solution, add the cold sodium nitrite solution all at once.[7][8]

-

Causality: The reaction is exothermic. A rapid temperature rise to approximately 70-85°C is expected and necessary for the reaction to proceed to completion.[7] Overly efficient cooling at this stage can hinder the reaction and lead to lower yields. The color of the solution will typically change from dark to a clear orange-red or pale brown.[7][8]

-

-

Crystallization: Once the initial exotherm subsides and the temperature begins to drop, allow the mixture to cool to about 40°C. Then, immerse the beaker back into a deep ice-water bath and chill for at least 30-60 minutes to ensure complete crystallization of the product.[7][8]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with several portions of ice-cold water (e.g., 3 x 30 mL) to remove residual acid and inorganic salts.

-

Drying: Press the solid as dry as possible on the funnel under vacuum. Transfer the crude product to a watch glass and dry overnight in a desiccator or a vacuum oven at a low temperature (40-50°C).

Purification

The crude product can be purified by recrystallization to obtain a high-purity material.

-

Solvent Selection: Benzene was historically used, but due to its toxicity, alternatives like toluene or a mixed solvent system such as ethanol/water or isopropanol are recommended.[7][11]

-

Procedure: Dissolve the crude solid in a minimum amount of the hot recrystallization solvent. If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal and colored impurities.[12] Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

Part 3: Mechanistic Insights and Rationale

Understanding the reaction mechanism is key to troubleshooting and optimizing the synthesis.

Caption: Key mechanistic steps in the formation of this compound.

Expertise & Trustworthiness:

-

Why is an excess of acid used? Two equivalents of acid are theoretically needed: one to react with sodium nitrite to generate nitrous acid, and another to protonate the amino group, making it susceptible to nitrosation. Using a slight excess ensures the reaction goes to completion.

-

Why is the reaction not reversible? The formation of the aromatic benzotriazole ring is a thermodynamically favorable process. The resulting product is very stable, and the diazonium ion intermediate is a high-energy species, making the reverse reaction highly unlikely under normal conditions.[6]

-

Self-Validation: The success of the synthesis can be validated by measuring the melting point of the purified product and comparing it to the literature value. Further characterization by NMR (¹H and ¹³C), IR, and Mass Spectrometry should be performed to confirm the structure unequivocally.

References

- Diazotization of amines - US5874547A.

-

Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole. Molbase. Accessed January 1, 2026. [Link]

-

Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews - ACS Publications. Accessed January 1, 2026. [Link]

-

Benzotriazole: An overview on its versatile biological behavior. PMC - PubMed Central. Accessed January 1, 2026. [Link]

-

Benzotriazole synthesis. Organic Chemistry Portal. Accessed January 1, 2026. [Link]

-

UNDERSTANDING THE CHEMISTRY & PHARMACOLOGY OF BENZOTRIAZOLE IN PHARMACEUTICAL APPLICATIONS. ResearchGate. Accessed January 1, 2026. [Link]

-

Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. Accessed January 1, 2026. [Link]

-

1,2,3-benzotriazole. Organic Syntheses Procedure. Accessed January 1, 2026. [Link]

- Method for synthesizing benzotriazole - US7655805B2.

-

A Review on: Synthesis of Benzotriazole. ijariie. Accessed January 1, 2026. [Link]

-

Recent Development of Benzotriazole-Based Medicinal Drugs. Hilaris Publisher. Accessed January 1, 2026. [Link]

-

Benzotriazole in Medicinal Chemistry. ResearchGate. Accessed January 1, 2026. [Link]

-

Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. Request PDF - ResearchGate. Accessed January 1, 2026. [Link]

- Purification of benzotriazole - US3334054A.

-

Is diazotization of o-phenylenediamine to benzotriazole reversible? Chemistry Stack Exchange. Accessed January 1, 2026. [Link]

-

Review on synthetic study of benzotriazole. GSC Online Press. Accessed January 1, 2026. [Link]

-

Synthesis of Benzotriazole from o- Phynylenediamine.pptx. SlideShare. Accessed January 1, 2026. [Link]

-

4-Methoxy-o-phenylenediamine. Reddit. Accessed January 1, 2026. [Link]

-

Synthesis of Benzotriazole from o-Phenylenediamine. Scribd. Accessed January 1, 2026. [Link]

Sources

- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. ijariie.com [ijariie.com]

- 5. gsconlinepress.com [gsconlinepress.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scribd.com [scribd.com]

- 9. Page loading... [guidechem.com]

- 10. reddit.com [reddit.com]

- 11. US7655805B2 - Method for synthesizing benzotriazole - Google Patents [patents.google.com]

- 12. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methoxy-1H-benzotriazole

Introduction

5-Methoxy-1H-benzotriazole is a heterocyclic aromatic compound featuring a benzene ring fused to a 1,2,3-triazole ring, with a methoxy group substituent. As a derivative of benzotriazole, it belongs to a class of compounds widely recognized for their utility as corrosion inhibitors, UV stabilizers, and as versatile intermediates in pharmaceutical and agrochemical synthesis.[1] The precise structural elucidation of such molecules is paramount for quality control, reaction monitoring, and understanding their mechanism of action in various applications.

This guide provides a comprehensive analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative is structured to not only present the data but to explain the underlying principles and experimental rationale, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Tautomerism

This compound (C₇H₇N₃O) can exist as two principal tautomers: the 1H and the 2H forms. The 1H tautomer is generally the more stable and prevalent form. Spectroscopic analysis, particularly NMR, is crucial for confirming the dominant tautomeric form in a given solvent. For the purpose of this guide, we will focus on the characterization of the more stable 1H-tautomer.

Caption: Numbered structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can map the molecular skeleton and assign specific atoms.

Predicted ¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we expect distinct signals for the methoxy protons and the three aromatic protons. The broad signal for the N-H proton is often solvent-dependent and may sometimes be unobserved.[2]

-

Causality Behind Predictions: The predicted chemical shifts are based on the parent 1H-benzotriazole structure, with adjustments for the electron-donating methoxy group at the C5 position.[3][4] An -OCH₃ group typically shields ortho and para protons, causing an upfield shift (lower ppm), while having a smaller effect on the meta proton.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Integration |

| H-7 | 7.8 - 8.0 | Doublet (d) | J = ~8.5 | 1H |

| H-4 | 7.2 - 7.3 | Doublet (d) | J = ~2.0 | 1H |

| H-6 | 7.0 - 7.1 | Doublet of | J = ~8.5, ~2.0 | 1H |

| OCH₃ | ~3.9 | Singlet (s) | - | 3H |

| N-H | 10.0 - 14.0 | Broad (br s) | - | 1H |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic states. The methoxy group's electron-donating nature significantly influences the chemical shifts of the aromatic carbons.

-

Expertise in Interpretation: The C5 carbon, directly attached to the oxygen, will be significantly deshielded (shifted downfield). The ortho (C4, C6) and para (C7a) carbons will be shielded (shifted upfield) compared to the unsubstituted benzotriazole.

Table 2: Predicted ¹³C NMR Data for this compound

| Signal Assignment | Predicted δ (ppm) |

| C5 | 155 - 160 |

| C7a | 140 - 145 |

| C3a | 130 - 135 |

| C7 | 115 - 120 |

| C6 | 110 - 115 |

| C4 | 95 - 105 |

| OCH₃ | 55 - 56 |

Experimental Protocol: NMR Spectrum Acquisition

This protocol ensures a high-quality, reproducible NMR spectrum for structural verification.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

-

Authoritative Grounding: The characteristic absorption bands for benzotriazole derivatives are well-established. The N-H stretching vibration in the triazole ring is typically observed in the range of 3250-3380 cm⁻¹.[5] Aromatic C-H stretching appears just above 3000 cm⁻¹, while C-H in-plane and out-of-plane bending vibrations are seen at 1207-743 cm⁻¹.[5]

Table 3: Key IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch (Triazole ring) |

| 3050 - 3150 | Medium | Aromatic C-H Stretch |

| 2850 - 2960 | Medium | Aliphatic C-H Stretch (Methoxy group) |

| ~1620, ~1500 | Strong | C=C Aromatic Ring Stretch |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl ether) |

| ~1040 | Strong | Symmetric C-O-C Stretch (Aryl ether) |

| 750 - 850 | Strong | C-H Out-of-plane Bending (Aromatic) |

Experimental Protocol: ATR-IR Spectrum Acquisition

Attenuated Total Reflectance (ATR) is a modern, reliable technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is a crucial self-validating step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Apply Pressure: Lower the ATR anvil and apply consistent pressure to ensure good contact between the sample and the crystal surface.

-

Data Collection: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Cleaning: After analysis, clean the crystal and anvil thoroughly.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺˙) and characteristic fragment ions.

Predicted Mass Spectrum Data

The molecular weight of this compound (C₇H₇N₃O) is 149.15 g/mol .

-

Mechanistic Insight: The most characteristic fragmentation pathway for benzotriazoles is the loss of a neutral nitrogen molecule (N₂), which is a very stable leaving group.[6] This results in a prominent fragment ion at m/z [M-28]. Subsequent fragmentations often involve the substituent. For the 5-methoxy analog, a common secondary fragmentation would be the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O). Data from the closely related 5-methyl-1H-benzotriazole shows a molecular ion at m/z 133 and a major fragment at m/z 104, corresponding to the loss of N₂ and a hydrogen radical.[7][8]

Table 4: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment Ion | Notes |

| 149 | [C₇H₇N₃O]⁺˙ | Molecular Ion (M⁺˙) |

| 121 | [C₇H₇NO]⁺˙ | Loss of N₂ |

| 106 | [C₆H₄NO]⁺ | Loss of N₂ and •CH₃ |

| 91 | [C₆H₅N]⁺˙ | Loss of N₂ and CH₂O |

Proposed Fragmentation Pathway

The fragmentation process can be visualized to better understand the relationships between the observed ions.

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for analyzing volatile and thermally stable compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Method Setup:

-

Injector: Set to 250 °C with a split ratio (e.g., 50:1).

-

Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Method Setup:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Injection and Analysis: Inject 1 µL of the prepared sample. The GC will separate the compound from any impurities, and the MS will detect and fragment the eluting compound, generating the mass spectrum.

Conclusion

The comprehensive spectroscopic characterization using NMR, IR, and MS provides a robust and self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (N-H, C-O, aromatic system), and mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. These orthogonal techniques, when used in concert, provide the high level of certainty required for research, development, and quality assurance in the chemical and pharmaceutical sciences.

References

-

SpectraBase. (n.d.). 5-methoxy-4-nitro-1H-benzotriazole [FTIR]. Wiley-VCH GmbH. Retrieved from [Link]

-

PubChem. (n.d.). 5-Methyl-1H-benzotriazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Asiri, A. M., et al. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of the Chilean Chemical Society. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science. Retrieved from [Link]

-

SpectraBase. (n.d.). 5,6-Dimethyl-1-pyrrolidinomethyl-benzotriazole [13C NMR]. Wiley-VCH GmbH. Retrieved from [Link]

-

(n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

Molbase. (2024). Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole. Retrieved from [Link]

-

University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

NIST. (n.d.). 1H-Benzotriazole, 5-methyl-. NIST WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-hydroxy-1H-benzotriazole [1H NMR]. Wiley-VCH GmbH. Retrieved from [Link]

-

NIST. (n.d.). 1H-Benzotriazole, 5-methyl-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6. Retrieved from [Link]

-

Shi, F., et al. (2008). Synthesis of Benzotriazoles from Benzynes and Azides. Organic Letters, 10(12), 2409-2412. Retrieved from [Link]

-

SciELO SA. (n.d.). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Retrieved from [Link]

- Google Patents. (n.d.). US7655805B2 - Method for synthesizing benzotriazole.

-

ResearchGate. (n.d.). FTIR spectrum of benzotriazole. Retrieved from [Link]

-

MassBank. (2019). MSBNK-Athens_Univ-AU241662. Retrieved from [Link]

-

MassBank of North America. (n.d.). Spectrum EA016714 for 5-Methyl-1H-benzotriazole. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Benzotriazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Katritzky, A. R., et al. (2000). Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews, 100(3), 999-1048. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uni-saarland.de [uni-saarland.de]

- 7. 5-Methyl-1H-benzotriazole | C7H7N3 | CID 8705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1H-Benzotriazole, 5-methyl- [webbook.nist.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of 5-Methoxy-1H-benzotriazole

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of 5-Methoxy-1H-benzotriazole, a molecule of significant interest in medicinal chemistry and materials science. While a definitive published crystal structure for this specific derivative is not yet available, this document outlines a robust, field-proven methodology for its synthesis, crystallization, and ultimate structural elucidation via single-crystal X-ray diffraction. By integrating established protocols with theoretical modeling and spectroscopic analysis, we present a self-validating workflow designed to yield a high-fidelity, three-dimensional atomic model. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply the principles of crystallographic analysis to novel heterocyclic compounds.

Introduction: The Significance of Structural Elucidation

This compound belongs to the benzotriazole family, a class of heterocyclic compounds renowned for their diverse biological activities and applications as corrosion inhibitors.[1][2] The introduction of a methoxy group at the 5-position is anticipated to modulate the molecule's electronic properties, lipophilicity, and hydrogen bonding capabilities, thereby influencing its interaction with biological targets or material surfaces.

A definitive crystal structure is paramount as it provides unequivocal proof of molecular connectivity, conformation, and the intricate network of intermolecular interactions that govern the solid-state properties of the material. This atomic-level insight is indispensable for structure-activity relationship (SAR) studies, rational drug design, and the engineering of advanced materials. This guide, therefore, serves as a predictive and methodological blueprint for achieving this goal.

Synthesis and Crystallization: The Foundation of a Successful Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the diazotization of 4-methoxy-1,2-phenylenediamine. This established method for benzotriazole synthesis is reliable and can be adapted for this specific derivative.[3]

Experimental Protocol:

-

Dissolution: Dissolve 4-methoxy-1,2-phenylenediamine in a mixture of glacial acetic acid and water.

-

Cooling: Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Diazotization: Add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Reaction: Allow the reaction mixture to stir at low temperature for 1-2 hours, followed by gradual warming to room temperature.

-

Isolation: The product can be isolated by extraction with a suitable organic solvent (e.g., ethyl acetate) followed by washing and drying.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain high-purity this compound.

Crystallization Methodology

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[4] A systematic approach exploring various crystallization techniques is crucial.

Experimental Protocol:

-

Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane).

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days at room temperature.

-

Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator. A controlled cooling crystallization method can yield high-purity, needle-like crystals.[5]

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial, and place this vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[6][7]

The SC-XRD Experimental Workflow

The process from crystal to structure involves several key stages.[4][8]

Caption: The workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol:

-

Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[6]

-

Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.[6][7] Modern diffractometers, such as those from Bruker, offer advanced capabilities for data collection.[9]

-

Data Processing: The collected diffraction intensities are integrated, corrected for experimental factors, and used to determine the unit cell parameters and space group.

-

Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data to optimize the atomic positions, and thermal parameters.

Predicted Crystallographic Data for this compound

Based on the known crystal structures of benzotriazole and its derivatives, we can predict the likely crystallographic parameters for this compound.[10][11][12]

| Parameter | Predicted Value | Justification |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for benzotriazole derivatives.[11][12] |

| Space Group | P2₁/c or P2₁2₁2₁ | Centrosymmetric (P2₁/c) or non-centrosymmetric (P2₁2₁2₁) space groups are frequently observed.[13] |

| Z (Molecules/unit cell) | 4 | A common value for small organic molecules in these space groups.[11] |

| Key Bond Lengths (Å) | ||

| N1-N2 | ~1.34 Å | Consistent with N-N single bonds in the triazole ring.[10] |

| N2=N3 | ~1.31 Å | Consistent with N=N double bonds in the triazole ring.[10] |

| C-O (methoxy) | ~1.36 Å | Typical C(aromatic)-O bond length. |

| O-C (methyl) | ~1.42 Å | Typical O-C(methyl) bond length. |

| Intermolecular Interactions | N-H···N hydrogen bonds, C-H···π interactions, π-π stacking | These interactions are characteristic of benzotriazole crystal packing.[11][13] |

Spectroscopic and Computational Corroboration

A robust crystal structure analysis is supported by complementary techniques that validate the molecular structure and provide further insights.

Spectroscopic Characterization

FT-IR Spectroscopy: The FT-IR spectrum will confirm the presence of key functional groups.

-

N-H stretch: A broad peak is expected in the range of 3100-3300 cm⁻¹, characteristic of the N-H group involved in hydrogen bonding. The gas-phase N-H stretching vibration of benzotriazole has been identified around 3500 cm⁻¹.[14]

-

C-H stretches: Aromatic C-H stretches will appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the methoxy group will be just below 3000 cm⁻¹.

-

C=C and C=N stretches: Aromatic ring and triazole ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

-

C-O stretch: A strong C-O stretching band from the methoxy group should be observable around 1250 cm⁻¹.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the connectivity of the molecule.

-

¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show a broad singlet for the N-H proton, distinct signals for the aromatic protons on the benzene ring, and a singlet around 3.8-4.0 ppm for the methoxy protons.

-

¹³C NMR: The spectrum will show distinct signals for each carbon atom, with the methoxy carbon appearing around 55-60 ppm.

Computational Modeling: A Theoretical Benchmark

Density Functional Theory (DFT) calculations provide a powerful tool to complement experimental data.

Methodology:

-

Geometry Optimization: The molecular geometry of this compound will be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[15][16]

-

Comparison: The optimized bond lengths and angles will be compared with the experimentally determined values from the crystal structure. A good correlation between theoretical and experimental data provides strong validation for the refined structure.[16]

-

Vibrational Analysis: Frequency calculations can be performed to predict the FT-IR spectrum, aiding in the assignment of experimental vibrational bands.[17]

-

Intermolecular Interactions: Computational methods can also be used to model and quantify the strength of intermolecular interactions observed in the crystal lattice.

Caption: Predicted intermolecular interactions in the crystal lattice.

Conclusion

The comprehensive analysis of this compound's crystal structure is a multi-faceted endeavor that integrates synthesis, crystallization, advanced diffraction techniques, spectroscopy, and computational chemistry. While a definitive structure awaits experimental determination, the methodologies and predictive data presented in this guide offer a robust and scientifically grounded pathway to its elucidation. The resulting atomic-level information will be invaluable for advancing our understanding of this important class of molecules and for guiding the development of new pharmaceuticals and materials.

References

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

- CN102775362B. (2012). Cooling crystallization method of H-benzotriazole.

-

University of York. (n.d.). Single Crystal X-ray Diffraction. Retrieved from [Link]

-

InfinityLab. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link]

- ResearchGate. (2021). (PDF) Synthesis, Experimental and DFT Studies of Some Benzotriazole Derivatives as Brass C68700 Corrosion Inhibitors in NaCl 3 %.

- Selvarathy Grace, E., et al. (2012). 1-Benzyl-1H-benzotriazole 3-oxide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3297.

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

- ResearchGate. (2021). A quinoline-benzotriazole derivative: Synthesis, crystal structure and characterization by using spectroscopic, DFT and molecular docking methods | Request PDF.

- R Discovery. (2023). A quinoline-benzotriazole derivative: Synthesis, crystal structure and characterization by using spectroscopic, DFT and molecular docking methods.

-

Bruker. (n.d.). Single Crystal X-ray Diffractometers. Retrieved from [Link]

- Asian Journal of Chemistry. (2011). Synthesis and Crystal Structure of 1-(1H-Benzotriazol-1-yl)-2-(2-chlorophenyl)

- ResearchGate. (2024). (PDF) Synthesis and crystal structure of 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene.

- ACS Publications. (2024).

- ResearchGate. (2015). DFT Study of Adsorption of Benzotriazole on Cu 2 O Surfaces.

- J-Stage. (2006). Synthesis and Crystal Structure of 1-(4-Nitrobenzyl)-1H-benzotriazole.

- PubMed. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties.

- IUCr Journals. (2018). Synthesis and crystal structure of 1,3,5-tris[(1H- benzotriazol-1-yl)methyl].

- ResearchGate. (2023).

- ResearchGate. (n.d.). FTIR spectrum of benzotriazole.

- ResearchGate. (n.d.).

- ChemicalBook. (n.d.). Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole.

- International Journal of Pharmaceutical Sciences and Research. (2017).

- ChemicalBook. (n.d.). 1H-Benzotriazole(95-14-7) IR1.

- ChemicalBook. (n.d.). 5-Methyl-1H-benzotriazole synthesis.

- CONICET. (2018). X-ray, DFT, FTIR and thermal study of the antimicrobial N-benzenesulfonyl-1H-1,2,3-benzotriazole.

- SpectraBase. (n.d.). 5-methyl-1H-benzotriazole - Optional[FTIR] - Spectrum.

- Organic Chemistry Portal. (n.d.). Benzotriazole synthesis.

- Google Patents. (2010). US7655805B2 - Method for synthesizing benzotriazole.

- ResearchGate. (2020). Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii | Request PDF.

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Benzotriazole synthesis [organic-chemistry.org]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. CN102775362B - Cooling crystallization method of H-benzotriazole - Google Patents [patents.google.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]

- 9. Single Crystal X-ray Diffractometers | Bruker [bruker.com]

- 10. Benzotriazole - Wikipedia [en.wikipedia.org]

- 11. 1-Benzyl-1H-benzotriazole 3-oxide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Methoxy-1H-benzotriazole reaction mechanisms

An In-Depth Technical Guide to the Reaction Mechanisms of 5-Methoxy-1H-benzotriazole

Executive Summary

This compound is a versatile heterocyclic compound whose utility in modern organic synthesis is underpinned by the nuanced reactivity of its triazole ring. The presence of the electron-donating methoxy group at the 5-position significantly influences the electronic distribution within the aromatic system, modulating the nucleophilicity of the nitrogen centers and the stability of reaction intermediates. This guide provides an in-depth analysis of the core reaction mechanisms associated with this reagent: N-alkylation, copper-catalyzed N-arylation, and its pivotal role as a synthetic auxiliary. By dissecting the causality behind experimental choices and regioselective outcomes, this document serves as a technical resource for researchers aiming to leverage the full potential of this compound in drug development and complex molecule synthesis.

The Foundational Chemistry: Tautomerism and Electronic Effects

The reactivity of this compound is not defined by a single static structure, but by a dynamic equilibrium between two principal tautomers: the 1H- and 2H- forms. The proton rapidly shuttles between the N1 and N2 positions. The 1H-tautomer is generally considered the more thermodynamically stable form.[1]

The key to understanding its reaction mechanisms lies in the electronic contribution of the 5-methoxy group. Through a +R (resonance) effect, the oxygen lone pairs donate electron density into the benzene ring, which is relayed to the triazole system. This has two major consequences:

-

Enhanced Nucleophilicity: The overall electron density of the triazole ring is increased, making the deprotonated benzotriazolide anion a more potent nucleophile compared to its unsubstituted counterpart.

-

Modulated Regioselectivity: The donated electron density is not distributed uniformly, subtly altering the relative basicity and nucleophilicity of N1 and N2, which is a critical factor in substitution reactions.

Core Mechanism I: N-Alkylation and the Pursuit of Regioselectivity

Direct alkylation of this compound with alkyl halides typically proceeds via an SN2 mechanism. However, the reaction is complicated by the presence of two nucleophilic nitrogen centers (N1 and N2) in the benzotriazolide anion, often leading to a mixture of N1- and N2-alkylated isomers. Achieving regioselectivity is paramount for its synthetic applications.

Causality Behind Regioselective Control:

The ratio of N1 to N2 products is governed by a delicate balance of steric and electronic factors, often dictated by the reaction conditions. This is analogous to the principles governing regioselectivity in other azoles like indazoles.[1][2]

-

Kinetic vs. Thermodynamic Control: The N1 position is generally less sterically hindered, making it the preferred site for attack by bulky electrophiles under kinetic control (irreversible, low-temperature conditions). The N1-substituted product is also often the more thermodynamically stable isomer.[1]

-

Hard and Soft Acid-Base (HSAB) Theory: The N2 atom is considered a "harder" nucleophilic center, while the N1 atom is "softer." This principle can be exploited. For instance, using a strong, non-coordinating base like sodium hydride (NaH) in a polar aprotic solvent like THF can favor N1 alkylation. The Na⁺ cation may coordinate with the N2 atom and the oxygen of a substituent, sterically directing the alkylating agent to the N1 position.[2]

-

Catalytic Approaches: Lewis acids like B(C₆F₅)₃ have been shown to catalyze highly selective N1-alkylation of benzotriazoles with diazoalkanes, offering a modern solution to this classic challenge.[3]

Caption: General workflow for the N-alkylation of this compound.

Illustrative Data: Influence of Conditions on Regioselectivity

The following table summarizes expected outcomes based on principles derived from substituted azole chemistry.[1][2]

| Base / Solvent System | Alkylating Agent (R-X) | Predominant Isomer | Probable Rationale |

| NaH / THF | Primary Alkyl Bromide | N1 (>95%) | Kinetic control, potential Na⁺ coordination directing to the less hindered N1 site. |

| K₂CO₃ / DMF | Primary Alkyl Bromide | N1 / N2 Mixture | Less coordinating base and polar solvent allow for competitive attack at both centers. |

| Cs₂CO₃ / MeCN | Benzyl Bromide | N1 / N2 Mixture | Carbonate bases often give mixtures; solvent polarity plays a key role.[1] |

| B(C₆F₅)₃ / DCM | Ethyldiazoacetate | N1 (>98%) | Catalytic cycle favors specific activation pathway leading to the N1 product.[3] |

Experimental Protocol: Regioselective N1-Alkylation

This protocol is designed as a self-validating system for the synthesis of 1-alkyl-5-methoxy-1H-benzotriazole.

-

System Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) to anhydrous THF in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Causality Check: Vigorous hydrogen evolution should be observed. The reaction is exothermic and addition must be controlled. The formation of the sodium salt results in a homogenous or slurry-like mixture.

-

Reaction: After H₂ evolution ceases (approx. 30 min), add the alkyl halide (1.05 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C. Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitoring: Track the reaction progress by TLC or LC-MS, observing the consumption of the starting material.

-

Quenching: Upon completion, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Causality Check: Quenching destroys any unreacted NaH. This step must be done slowly to control gas evolution.

-

Work-up & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel) to isolate the pure N1-alkylated product.

-

Validation: Confirm the structure and regiochemistry using ¹H NMR, ¹³C NMR, and NOE spectroscopy. The N1-isomer will show characteristic shifts for the N-CH₂ protons and distinct aromatic proton patterns compared to the N2-isomer.

Core Mechanism II: N-Arylation via Ullmann-Type Coupling

N-arylation of this compound is typically achieved through a copper-catalyzed cross-coupling reaction, often referred to as an Ullmann condensation or Goldberg reaction.[4] This method forms a C-N bond between the benzotriazole nitrogen and an aryl halide.

Causality of the Catalytic Cycle:

The reaction requires a copper(I) catalyst, a base, a suitable ligand, and elevated temperatures.[4][5] While the precise mechanism has been debated, a generally accepted pathway involves the following key steps:

-

Formation of the Copper(I) Amide: The base deprotonates the benzotriazole, and the resulting anion reacts with the Cu(I) source (e.g., CuI) to form a copper(I) benzotriazolide complex. This is the active nucleophile.

-

Oxidative Addition: The aryl halide (Ar-X) adds to the copper(I) complex. This is the rate-determining step and results in a transient, high-valent copper(III) intermediate.[5] The electron-donating methoxy group on the benzotriazole enhances its nucleophilicity, facilitating this step.

-

Reductive Elimination: The Cu(III) intermediate rapidly undergoes reductive elimination to form the desired N-aryl benzotriazole product and regenerate a Cu(I) species, which re-enters the catalytic cycle.

Ligands, such as diamines or phenanthrolines, are crucial as they stabilize the copper intermediates and increase the catalyst's solubility and reactivity, allowing for lower reaction temperatures compared to classic Ullmann conditions.[4][6]

Caption: A simplified catalytic cycle for the copper-catalyzed N-arylation of benzotriazole (BtH).

Core Mechanism III: The Benzotriazole Moiety as a Synthetic Auxiliary

One of the most powerful applications of benzotriazole chemistry is its use as a "synthetic auxiliary."[7][8] In this role, the benzotriazole group is temporarily installed on a molecule to facilitate a specific transformation and is subsequently removed or replaced. Benzotriazole is ideal for this because it is an excellent leaving group and can stabilize adjacent carbanions or cationic intermediates.[8][9]

Causality in Action: Acylation and Subsequent Substitution

A classic example is its use in acylation. A carboxylic acid can be converted to an N-acylbenzotriazole.[10] This species is an air-stable, crystalline solid that behaves like a highly reactive acid chloride.

-

Activation: The N-acylbenzotriazole is highly electrophilic at the carbonyl carbon because the benzotriazolide anion is a very stable leaving group (its negative charge is delocalized over three nitrogen atoms and the aromatic system).

-

Substitution: It reacts cleanly with a wide range of nucleophiles (alcohols, amines, organometallics) under mild conditions to form esters, amides, or ketones, respectively. The benzotriazole anion departs, driving the reaction to completion.

This methodology avoids the harsh conditions or sensitive reagents often required for other acylation methods.

Caption: Workflow illustrating the use of benzotriazole (BtH) as an activating group in acylation reactions.

References

-

Wikipedia. Ullmann condensation. [Link]

-

Organic Chemistry Portal. Synthesis of benzotriazoles. [Link]

-

PubMed. Benzotriazole: an ideal synthetic auxiliary. [Link]

-

Panda, S. S. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Archives of Organic and Inorganic Chemical Sciences. [Link]

-

Wikipedia. Ullmann reaction. [Link]

-

Panda, S. S. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Arc Org Inorg Chem Sci. [Link]

-

Katritzky, A. R., et al. (2009). Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews. [Link]

-

Singh, M., et al. 1‐(Hydroxymethyl)‐1H‐benzotriazole: An Efficient Ligand for Copper‐Catalyzed Ullmann‐Type Coupling Reaction. ResearchGate. [Link]

-

Tiwari, V. K., et al. One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Trade Science Inc. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

Sperotto, E., & van Klink, G. P. M. The mechanism of the modified Ullmann reaction. Dalton Transactions. [Link]

-

O'Brien, C. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. [Link]

-

Reddy, B. V. S., et al. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. Chemical Communications. [Link]

-

O’Brien, C. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. pure.rug.nl [pure.rug.nl]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. Benzotriazole: an ideal synthetic auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lupinepublishers.com [lupinepublishers.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Benzotriazole synthesis [organic-chemistry.org]

A Comprehensive Technical Guide to the Solubility of 5-Methoxy-1H-benzotriazole in Organic Solvents

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of 5-Methoxy-1H-benzotriazole, a crucial heterocyclic compound with significant applications in pharmaceutical research and development. In the absence of extensive empirical solubility data, this document synthesizes theoretical principles, predictive methodologies, and established experimental protocols to offer a robust framework for scientists and researchers. We delve into the molecular factors governing the solubility of this compound, present a systematic approach to solubility determination, and provide estimated solubility profiles in key organic solvents. This guide is intended to be a practical resource, empowering researchers to make informed decisions in experimental design, formulation development, and process chemistry involving this compound.

Introduction: The Significance of this compound in Drug Discovery

This compound is a derivative of benzotriazole, a class of bicyclic heterocyclic compounds that have garnered substantial interest in medicinal chemistry.[1][2] The benzotriazole scaffold is a versatile pharmacophore found in a variety of therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, antifungal, and antiviral properties.[1][2] The introduction of a methoxy group at the 5-position can significantly modulate the physicochemical properties of the parent molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4] Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization in drug synthesis, purification, formulation, and in vitro/in vivo screening. Poor solubility can be a major impediment in drug development, leading to challenges in achieving desired therapeutic concentrations and bioavailability.[5]

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a fundamental, albeit simplified, guideline.[6] For this compound, its solubility in a given organic solvent is determined by a balance of several factors:

-

Molecular Structure and Polarity: this compound possesses both polar and non-polar characteristics. The benzotriazole ring system with its nitrogen atoms can participate in hydrogen bonding, while the benzene ring and the methoxy group's methyl moiety contribute to its non-polar character.

-

Solvent Properties: The polarity, hydrogen bonding capacity, and dielectric constant of the organic solvent will dictate its ability to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature, as the increased kinetic energy helps to break the crystal lattice forces.

The methoxy group (-OCH₃) at the 5-position is an electron-donating group that can influence the electronic distribution and intermolecular interactions of the benzotriazole ring. It can act as a hydrogen bond acceptor and its presence can impact the crystal packing of the solid, thereby affecting its lattice energy and, consequently, its solubility.[3][4]

Predictive Approaches to Solubility Assessment

In the absence of experimentally determined solubility data, computational methods offer a valuable alternative for estimating the solubility of a compound in various solvents. These in silico approaches are particularly useful in the early stages of drug discovery for screening and prioritizing compounds.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are mathematical relationships that correlate the chemical structure of a compound with its physicochemical properties, including solubility.[7][8][9] These models are built using a dataset of compounds with known solubilities and a set of calculated molecular descriptors.

The general workflow for developing a QSPR model for solubility prediction is as follows:

Caption: A step-by-step workflow for the experimental determination of solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired organic solvent (e.g., methanol, ethanol, acetone, THF, DMF, DMSO). The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. The equilibration time should be established through preliminary experiments to ensure that the concentration of the dissolved solute no longer changes over time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is advisable to filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE).

-

Accurately dilute the filtered aliquot with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the dissolved compound in the original saturated solution by back-calculating from the diluted sample concentration and the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Report the temperature at which the solubility was determined.

-

Practical Implications for Researchers

A thorough understanding of the solubility of this compound is critical for:

-

Reaction Chemistry: Selecting appropriate solvents for synthesis and purification to ensure efficient reactions and high yields.

-

Crystallization and Polymorphism: Designing crystallization processes to obtain the desired polymorphic form with optimal stability and dissolution properties.

-

Formulation Development: Developing suitable formulations for in vitro and in vivo studies, ensuring adequate drug exposure.

-

High-Throughput Screening (HTS): Preparing stock solutions at appropriate concentrations for biological assays to avoid precipitation and ensure reliable data.

Safety Considerations

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. [10]* Handling: Avoid inhalation of dust and contact with skin and eyes. [10]Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By integrating theoretical principles, predictive methodologies, and a detailed experimental protocol, we have aimed to equip researchers with the knowledge and tools necessary to effectively work with this important compound. While predictive models offer valuable initial estimates, the definitive determination of solubility through rigorous experimental work remains the gold standard. The methodologies and insights presented herein are intended to facilitate the successful application of this compound in the advancement of pharmaceutical research and drug development.

References

-

Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Vermeire, F. H., & Green, W. H. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 67(10), e17352. [Link]

-

Vermeire, F. H., & Green, W. H. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

-

Krzyżanowski, M., et al. (2025). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

-

AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Yan, A., & Gesteiger, J. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of pharmaceutical sciences, 91(6), 1477–1488. [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

University of California, Davis. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

World Health Organization. (n.d.). Annex 4. [Link]

-

Hughes, L. D., & Palmer, D. S. (2021). Predicting aqueous solubility by QSPR modeling. Journal of molecular graphics & modelling, 106, 107901. [Link]

-

ResearchGate. (n.d.). The role of the methoxy group in approved drugs. [Link]

-

ResearchGate. (2025). QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. [Link]

-